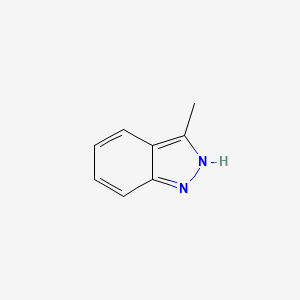

3-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOPJXVQGMZKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356243 | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50407-19-7, 3176-62-3 | |

| Record name | 3-Methyl-2H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50407-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-1H-Indazole: A Technical Guide for Advanced Research and Development

Abstract

3-Methyl-1H-indazole is a pivotal heterocyclic scaffold, recognized for its prevalence in a multitude of biologically active compounds. As a bioisostere of indole, it offers a unique structural motif that has been extensively explored in medicinal chemistry.[1] This guide provides an in-depth analysis of this compound, covering its fundamental physicochemical properties, robust synthesis and purification protocols, detailed spectroscopic characterization, and its significant applications in drug discovery. Designed for researchers and professionals in the field, this document synthesizes technical data with practical, field-proven insights to facilitate its effective use as a key building block in the development of novel therapeutics.

Introduction: The Significance of the Indazole Core

Indazoles are aromatic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring.[2] This arrangement results in a stable, 10 π-electron aromatic system.[1] The indazole nucleus is a "privileged scaffold," meaning it is a structural framework that can bind to a variety of biological targets, leading to a wide range of pharmacological activities.[1][3] Derivatives have demonstrated potent anti-inflammatory, antibacterial, anti-cancer, and neuroprotective properties.[2][3]

The this compound variant is of particular interest. The methyl group at the 3-position provides a crucial handle for synthetic modification while also influencing the molecule's electronic properties and steric profile, which can be fine-tuned to achieve desired biological activity and selectivity. Its derivatives are key intermediates in the synthesis of pharmaceuticals, including kinase inhibitors for oncology.[4][5]

Physicochemical and Safety Data

A comprehensive understanding of the compound's properties is foundational for its application in a laboratory setting.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [6][7] |

| Molecular Weight | 132.16 g/mol | [6] |

| Appearance | Off-white to yellow solid/powder | [8] |

| Melting Point | 112-115 °C | [6] |

| CAS Number | 3176-62-3 | [6][9] |

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and eye irritation.[6][10][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.[10][12] All handling should be performed in a well-ventilated fume hood to avoid inhalation of dust.[12]

GHS Hazard Statements:

-

H302: Harmful if swallowed[6]

-

H315: Causes skin irritation[10]

-

H319: Causes serious eye irritation[10]

Synthesis and Purification

The synthesis of this compound is well-established, with the most common and reliable route proceeding from 2-aminoacetophenone. This method involves a diazotization followed by a reductive cyclization.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to this compound is a robust, high-yielding process. The key steps involve the conversion of the primary amine to a diazonium salt, which is then reduced and cyclized in situ to form the indazole ring.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and provides a reliable method for laboratory-scale synthesis.[14][15]

Materials:

-

2-Aminoacetophenone (1.0 eq)

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)

-

Deionized Water

-

Ice

Procedure:

-

Diazotization:

-

In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminoacetophenone (e.g., 81 g) in concentrated hydrochloric acid (e.g., 600 mL).[14]

-

Cool the solution to 0-10 °C. The temperature control is critical here to ensure the stability of the diazonium salt intermediate and prevent unwanted side reactions.[8][15]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (e.g., 80 g in 400 mL water) dropwise, maintaining the internal temperature below 10 °C.[14][15] The slow addition is necessary to manage the exothermic nature of the reaction.

-

Stir the resulting mixture for 1 hour at 0-10 °C.[15]

-

-

Reductive Cyclization:

-

In a separate vessel, prepare a solution of stannous chloride dihydrate (e.g., 200 g) in concentrated hydrochloric acid (e.g., 300 mL).[14]

-

Slowly add the stannous chloride solution to the diazonium salt mixture, again keeping the temperature controlled at 0-10 °C.

-

Once the addition is complete, allow the reaction to stir overnight, gradually warming to room temperature.[14]

-

-

Work-up and Isolation:

-

Pour the reaction mixture into a large beaker of ice water and stir.

-

Filter the solution to remove any tin salts.

-

Carefully adjust the pH of the filtrate to ~8 using a concentrated sodium hydroxide or ammonium hydroxide solution. This step neutralizes the acid and precipitates the product.[14]

-

A large amount of solid will precipitate. Collect the off-white solid by vacuum filtration.

-

Wash the solid thoroughly with cold water and dry under vacuum. This procedure typically yields the crude product in high purity (>90%).[14]

-

-

Purification (Optional):

-

For applications requiring higher purity, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is essential. The following data represent typical spectroscopic signatures for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation.

Caption: A typical workflow for spectroscopic characterization.[16][17]

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals for the aromatic protons and a sharp singlet for the methyl group.[18]

-

δ ~10.0-12.0 ppm (broad singlet, 1H): This signal corresponds to the N-H proton of the indazole ring. Its chemical shift can be variable and it may exchange with D₂O.

-

δ ~7.1-7.8 ppm (multiplet, 4H): These signals arise from the four protons on the fused benzene ring.

-

δ ~2.6 ppm (singlet, 3H): This is the characteristic signal for the methyl group protons at the C3 position.[18]

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum confirms the presence of eight distinct carbon environments.[18]

-

δ ~141-144 ppm: Aromatic quaternary carbons (C3, C7a).

-

δ ~120-129 ppm: Aromatic CH carbons (C4, C5, C6, C7).

-

δ ~110 ppm: Aromatic CH carbon (often C7).

-

δ ~11-12 ppm: Methyl carbon (C-CH₃).[18]

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

-

MS (EI, 70 eV): The electron ionization mass spectrum will show a prominent molecular ion peak (M⁺).[6][18]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups.

-

IR (KBr or ATR, cm⁻¹):

Applications in Drug Discovery and Medicinal Chemistry

This compound is a cornerstone building block for the synthesis of a wide range of therapeutic agents. Its derivatives have been investigated for numerous biological activities.[1][2]

Key Therapeutic Areas:

-

Oncology: The indazole scaffold is a well-established template for designing potent kinase inhibitors.[4][20] Many small molecule drugs targeting kinases like VEGFR and PDGFR, which are crucial in cancer cell signaling and angiogenesis, incorporate the indazole motif.[4][5] The 3-methyl-indazole core can serve as a key fragment that binds to the hinge region of the kinase active site.[4]

-

Anti-inflammatory: Certain indazole derivatives have shown significant anti-inflammatory properties, potentially through the inhibition of inflammatory pathways.[3][9]

-

Antibacterial Agents: Novel derivatives of this compound have been synthesized and shown to possess potent antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[1][9]

-

Neurodegenerative Diseases: The versatility of the indazole scaffold has led to its exploration in developing agents for diseases like Parkinson's and Alzheimer's.[1][3]

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. js.vnu.edu.vn [js.vnu.edu.vn]

- 6. This compound | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. This compound | 3176-62-3 [chemicalbook.com]

- 10. angenechemical.com [angenechemical.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. 3-methyl-1H-indazol-6-amine | C8H9N3 | CID 21956337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound synthesis - chemicalbook [chemicalbook.com]

- 15. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. rsc.org [rsc.org]

- 19. The detection methods for 3-Methyl-6-nitro-1H-indazole. - LISKON [liskonchem.com]

- 20. pubs.acs.org [pubs.acs.org]

3-methyl-1H-indazole chemical and physical properties

An In-depth Technical Guide to 3-methyl-1H-indazole: Properties, Synthesis, and Applications

This compound is a heterocyclic aromatic organic compound that belongs to the indazole family, a class of molecules featuring a fused benzene and pyrazole ring.[1] This scaffold is of significant interest in the field of medicinal chemistry, where it is recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[2][3] The inherent tautomeric instability of the indazole ring, primarily existing in the more stable 1H-tautomer form, and its capacity for diverse chemical modifications make it a versatile building block in the synthesis of novel therapeutic agents.[1][4] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, its synthesis, reactivity, and critical role as an intermediate in drug discovery and development.

References

- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

3-methyl-1H-indazole molecular structure and numbering

An In-depth Technical Guide to the Molecular Structure and Numbering of 3-methyl-1H-indazole

Introduction

This compound is a heterocyclic aromatic organic compound that serves as a pivotal structural motif in medicinal chemistry and drug discovery.[1] Its rigid bicyclic system, composed of a benzene ring fused to a pyrazole ring, offers a versatile scaffold for developing therapeutic agents targeting a wide range of biological targets, including kinases and other enzymes. This guide provides a comprehensive technical overview of the molecular structure, IUPAC numbering conventions, spectroscopic signature, and a validated synthesis protocol for this compound, intended for researchers, medicinal chemists, and professionals in drug development. The compound has a molecular formula of C₈H₈N₂ and a molecular weight of approximately 132.16 g/mol .[2][3][4][5]

Part 1: Elucidation of Molecular Structure & Tautomerism

The foundational structure of this compound is a benzopyrazole system, where a six-membered benzene ring is fused to a five-membered pyrazole ring.[6] A critical feature of the indazole core is its capacity for tautomerism—the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two primary tautomeric forms: 1H-indazole and 2H-indazole.[6][7]

-

1H-Tautomer: The proton resides on the nitrogen atom at position 1. This is generally the more thermodynamically stable and, therefore, the predominant form for N-unsubstituted indazoles.[6][7]

-

2H-Tautomer: The proton is located on the nitrogen atom at position 2.

For 3-methyl-indazole, the 1H-tautomer is the conventionally depicted and more stable isomer. The presence and position of the N-H proton are crucial, as it can act as a hydrogen bond donor, a key interaction in many biological systems.

Caption: Tautomeric forms of 3-methyl-indazole.

Part 2: IUPAC Numbering Convention

A standardized numbering system is essential for unambiguously identifying substituted indazole derivatives. According to IUPAC nomenclature, the numbering of the indazole ring begins at the protonated nitrogen (for the 1H-tautomer) and proceeds around the pyrazole ring first before continuing to the benzene ring. The primary objective is to assign the lowest possible locants to the heteroatoms and then to the substituents.

Causality of Numbering:

-

Position 1: Assigned to the nitrogen atom bearing the hydrogen in the stable 1H-tautomer.

-

Position 2: Assigned to the adjacent nitrogen atom.

-

Position 3: Assigned to the carbon bearing the methyl group. This position is part of the five-membered ring.

-

Positions 4, 5, 6, 7: The numbering continues sequentially around the carbons of the fused benzene ring.

This convention ensures that this compound is the unique and correct name for this structure.

Caption: IUPAC numbering for this compound.

Part 3: Spectroscopic Characterization for Structural Verification

Spectroscopic analysis is indispensable for confirming the identity and purity of this compound.[8] The combination of NMR, IR, and Mass Spectrometry provides a complete fingerprint of the molecule.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[10]

-

¹H NMR: The proton NMR spectrum is highly diagnostic. A broad singlet corresponding to the exchangeable N-H proton is typically observed at a high chemical shift (>10 ppm), especially in solvents like DMSO-d₆.[10] The methyl group protons appear as a sharp singlet around 2.5 ppm. The four aromatic protons on the benzene ring appear as a complex multiplet pattern between 6.9 and 7.7 ppm.[11]

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule (six in the benzene ring, one at C3, and the methyl carbon).

Table 1: Summary of NMR Data for this compound

| Technique | Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H NMR | NH (Position 1) | ~13.2 (in CDCl₃)[11] | Broad singlet, position is solvent-dependent. |

| Aromatic H (C4-C7) | 6.90 - 7.65[11] | Complex multiplets (doublets and triplets). | |

| CH ₃ (Position 3) | ~2.56[11] | Sharp singlet. | |

| ¹³C NMR | Aromatic C | 108 - 142 | Six distinct signals expected. |

| C 3 | ~141 |

| | C H₃ | ~11-12 | |

Note: Precise chemical shifts can vary based on the solvent and instrument frequency. The data is compiled from reported values for this compound and its derivatives.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

N-H Stretch: A characteristic broad absorption band is expected in the region of 3100-3300 cm⁻¹ due to the N-H bond stretching of the pyrazole ring.

-

C-H Stretch (Aromatic & Aliphatic): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

-

C=C and C=N Ring Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region correspond to the stretching vibrations within the fused aromatic ring system.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.[8]

-

Molecular Ion Peak (M⁺): The primary peak in the mass spectrum will correspond to the molecular weight of the compound. For this compound (C₈H₈N₂), the expected exact mass is ~132.07 Da, leading to a prominent molecular ion peak (M⁺) at m/z = 132.[2][11]

-

Fragmentation: Common fragmentation may involve the loss of a proton (M-1) or other small neutral molecules, providing further structural evidence. A significant fragment is often observed at m/z = 131.[2]

Part 4: Validated Synthesis Protocol

A common and efficient method for synthesizing this compound is the reductive cyclization of 2-aminoacetophenone.[3][11] This process involves two key chemical transformations: diazotization followed by an intramolecular reaction.

Experimental Protocol: Synthesis via Reductive Cyclization

Causality: This protocol relies on the initial formation of a diazonium salt from the primary amine of 2-aminoacetophenone. This highly reactive intermediate is not isolated but is immediately subjected to a reducing agent (stannous chloride), which facilitates an intramolecular cyclization reaction to form the stable indazole ring system.

Step-by-Step Methodology: [3][11]

-

Dissolution: Dissolve 2-aminoacetophenone (1.0 eq) in hydrochloric acid (37%) and cool the solution to 0-10 °C in an ice bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 0-10 °C. Stir the mixture for 1 hour at this temperature.

-

Reduction & Cyclization: In a separate flask, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) (2.5 eq) in hydrochloric acid (37%). Slowly add this solution to the diazonium salt mixture, again maintaining the temperature at 0-10 °C.

-

Reaction Completion: Allow the reaction to stir overnight at the same temperature (0-10 °C).

-

Work-up: Pour the reaction mixture into ice water and filter to remove any solids.

-

Precipitation: Adjust the pH of the filtrate to ~8 using a suitable base (e.g., NaOH or NaHCO₃ solution). A large amount of solid product will precipitate out of the solution.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to yield this compound as an off-white solid.[11]

Caption: Workflow for the synthesis of this compound.

Part 5: Physicochemical and Safety Data

A summary of key properties and safety information is crucial for proper handling and application.

Table 2: Physicochemical and Safety Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₈N₂ | [2][3][4] |

| Molecular Weight | 132.16 g/mol | [2][3][4] |

| CAS Number | 3176-62-3 | [3][13] |

| Appearance | Off-white to white solid | [3][11] |

| IUPAC Name | This compound | [2] |

| GHS Hazard | Warning: H302 (Harmful if swallowed) |[2][4] |

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. researchgate.net [researchgate.net]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. bloomtechz.com [bloomtechz.com]

- 10. benchchem.com [benchchem.com]

- 11. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

- 13. This compound | 3176-62-3 [chemicalbook.com]

Introduction: The Significance of the Indazole Scaffold

An In-Depth Technical Guide to 3-Methyl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

The indazole ring system, a fusion of benzene and pyrazole, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile template for designing ligands that interact with a wide array of biological targets. The 1H-tautomer is generally more stable and thus more prevalent in drug design.[1] this compound, in particular, serves as a crucial starting material and core fragment in the synthesis of numerous biologically active compounds, ranging from anti-inflammatory to anti-cancer agents.[3][4] This guide aims to provide a detailed exploration of its chemical identity, synthesis, and pivotal role in modern pharmaceutical research.

PART 1: Core Identifiers and Physicochemical Properties

Precise identification is the cornerstone of chemical research and development. This compound is cataloged across multiple chemical databases, each providing a unique identifier. A comprehensive summary of these identifiers and its key physicochemical properties is presented below.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier Type | Value | Source(s) |

| CAS Number | 3176-62-3 | [3][5][6] |

| Molecular Formula | C₈H₈N₂ | [5][6][7] |

| Molecular Weight | 132.16 g/mol | [5][7] |

| IUPAC Name | This compound | [5] |

| SMILES | CC1=C2C=CC=CC2=NN1 | [5][8] |

| InChI | InChI=1S/C8H8N2/c1-6-7-4-2-3-5-8(7)10-9-6/h2-5H,1H3,(H,9,10) | [5][7] |

| InChIKey | FWOPJXVQGMZKEP-UHFFFAOYSA-N | [5][7] |

| MDL Number | MFCD00601361 | [6][7] |

| Physical Form | Solid | [7] |

| GHS Hazard Codes | H302 (Harmful if swallowed) | [5][9] |

PART 2: Synthesis and Mechanistic Rationale

The most prevalent laboratory-scale synthesis of this compound involves a classical reaction sequence starting from 2-aminoacetophenone. This method leverages a diazotization reaction followed by reductive cyclization. Understanding the causality behind each step is critical for optimizing yield and purity.

Synthetic Pathway Overview

The transformation from 2-aminoacetophenone to this compound is a robust and well-documented process.[10][11] It begins with the conversion of the primary aromatic amine to a diazonium salt, which is then reduced in situ to facilitate an intramolecular cyclization, forming the stable indazole ring.

References

- 1. researchgate.net [researchgate.net]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 3176-62-3 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C8H8N2 | CID 820804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. PubChemLite - this compound (C8H8N2) [pubchemlite.lcsb.uni.lu]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. CN105198813A - Synthesizing process of 3-methyl-1 H-indazole - Google Patents [patents.google.com]

biological activity of 3-methyl-1H-indazole derivatives

An In-depth Technical Guide to the Biological Activity of 3-Methyl-1H-Indazole Derivatives

Executive Summary: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds.[1][2][3] Among its many variations, the this compound core serves as a crucial building block for a diverse range of therapeutic agents. These derivatives have demonstrated significant pharmacological potential, exhibiting potent anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[2][4][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of this compound derivatives, synthesizing data from preclinical and in vitro studies. We delve into their mechanisms of action, structure-activity relationships, and the key experimental workflows used to validate their therapeutic promise, offering a resource for researchers and drug development professionals.

The this compound Scaffold: A Profile

Indazole, a bicyclic aromatic heterocycle, consists of a benzene ring fused to a pyrazole ring. It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant isomer.[2][3][6] The addition of a methyl group at the C3 position creates the this compound core, a versatile and synthetically accessible starting point for creating extensive libraries of derivatives. This scaffold's rigidity, combined with its ability to participate in hydrogen bonding and other molecular interactions, makes it an ideal pharmacophore for engaging with a variety of biological targets.[5] Its significance is underscored by its inclusion in several FDA-approved drugs, such as the anticancer agents Pazopanib and Entrectinib.[1][2][7]

Synthetic Strategies and Evaluation Workflow

The generation of diverse this compound libraries is fundamental to exploring their therapeutic potential. Synthetic routes typically begin with a commercially available bromoindazole, which then undergoes various coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents.[8] This foundational step is followed by a cascade of biological evaluations to identify and characterize lead compounds.

Caption: General workflow for synthesis and biological evaluation of this compound derivatives.

Key Biological Activities and Mechanisms of Action

Anticancer Activity

The indazole scaffold is a prominent feature in many kinase inhibitors used in oncology.[1][7] Derivatives of this compound have been shown to exert potent antiproliferative effects across a wide range of cancer cell lines by modulating critical signaling pathways involved in cell growth, survival, and angiogenesis.[9][10]

Mechanisms of Action:

-

Kinase Inhibition: Many derivatives function as ATP-competitive inhibitors of protein kinases. Key targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and components of the PI3K/AKT/mTOR pathway.[1][9][11] By blocking these kinases, the derivatives inhibit downstream signaling required for tumor growth and the formation of new blood vessels.

-

Apoptosis Induction: Certain compounds induce programmed cell death (apoptosis) in cancer cells. This is often achieved by modulating the expression of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic Bax/Bcl-2 ratio and subsequent activation of caspases.[10][12][13]

-

Cell Cycle Arrest: Some derivatives can halt the cell cycle at specific checkpoints (e.g., G2/M phase), preventing cancer cells from dividing and proliferating.[12][13]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound derivatives.

Table 1: In Vitro Anticancer Activity of Representative Indazole Derivatives

| Compound Class | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1H-indazole-3-amine Derivative (6o) | K562 (Leukemia) | 5.15 | [12][13] |

| 1H-indazole-3-amine Derivative (6o) | A549 (Lung) | >50 | [12] |

| 1H-indazole-3-amine Derivative (6o) | PC-3 (Prostate) | >50 | [12] |

| Indazole Derivative (2f) | 4T1 (Breast) | 0.23 | [7][10] |

| Indazole Derivative (2f) | A549 (Lung) | 1.15 | [7] |

| 3-Ethynyl-1H-indazole (10) | PI3Kα (enzyme assay) | 0.361 |[11] |

Anti-inflammatory Activity

Chronic inflammation is a driver of numerous diseases.[14] Indazole derivatives have demonstrated significant anti-inflammatory effects, often comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs).[15]

Mechanisms of Action:

-

COX-2 Inhibition: A primary mechanism is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[15]

-

Cytokine Modulation: These compounds can suppress the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[15] This is often achieved by inhibiting upstream signaling pathways like the NF-κB pathway.[14]

-

Mast Cell Stabilization: Certain indazole-3-carboxamides act as potent blockers of calcium-release activated calcium (CRAC) channels, which are critical for mast cell activation and the release of inflammatory mediators.[16]

Caption: Inhibition of the NF-κB signaling pathway, a key mechanism for the anti-inflammatory effects of indazole derivatives.

Table 2: In Vitro Anti-inflammatory Activity of Representative Indazole Derivatives

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Aminoindazole | COX-2 Inhibition | 12.32 | [15] |

| 6-Nitroindazole | COX-2 Inhibition | 23.42 | [15] |

| Indazole | TNF-α Inhibition | 220.11 | [15] |

| Indazole-3-carboxamide (12d) | Calcium Influx Inhibition | < 1.0 |[16] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[17] Indazole derivatives, including 3-methyl-1H-indazoles, have shown promising activity against a range of bacteria and fungi.[4][8][18]

Spectrum of Activity:

-

Antibacterial: Activity has been reported against both Gram-positive (e.g., Bacillus cereus) and Gram-negative (e.g., Escherichia coli, Xanthomonas campestris) bacteria.[4]

-

Antifungal: Derivatives have also demonstrated efficacy against fungal strains like Candida albicans.[4]

The precise mechanisms are still under investigation but may involve the disruption of microbial cellular processes. Structure-activity relationship studies indicate that the presence of electron-withdrawing groups can enhance antimicrobial potency.[19]

Neuroprotective and CNS Activities

Indazole derivatives are being explored for their potential in treating neurological disorders by inhibiting key enzymes or protecting neurons from damage.[20]

Mechanisms of Action:

-

Neuroprotection: In a mouse model of Parkinson's disease, 6-hydroxy-1H-indazole was shown to protect dopaminergic neurons from MPTP-induced toxicity, reduce behavioral impairment, and decrease the hyperphosphorylation of tau protein.[21]

-

Antidepressant Effects: The derivative FS-32, a 5-methyl-3-phenyl-1H-indazole, has shown thymoleptic (mood-elevating) properties in preclinical models, suggesting potential as an antidepressant.[22] Its activity is linked to the potentiation of catecholamines and inhibition of norepinephrine reuptake.[22]

Structure-Activity Relationship (SAR) Insights

The is highly dependent on the nature and position of substituents on the bicyclic ring system.

-

Position 1 (N1): Substitution at the N1 position with groups like benzyl or carbethoxyethyl can modulate anti-inflammatory and analgesic activities.[6][23]

-

Position 3: While the methyl group is the core of this guide, modifications at this position are critical. For instance, replacing it with an ethynyl group can confer potent PI3K inhibitory activity.[11] The regiochemistry of linkers at C3 is also crucial; an indazole-3-carboxamide was a potent anti-inflammatory, while its reverse amide isomer was inactive.[16]

-

Benzene Ring (Positions 4, 5, 6, 7): Substituents on the benzene portion of the scaffold significantly influence potency and selectivity. For anti-inflammatory activity, a 5-amino group was more potent than a 6-nitro group in COX-2 inhibition.[15] For anticancer activity, substitutions at these positions are key for optimizing kinase binding.

Key Experimental Protocols

The validation of biological activity relies on a suite of standardized in vitro and in vivo assays. The protocols described here are representative of the methodologies cited in the literature for evaluating this compound derivatives.

Protocol: MTT Assay for In Vitro Cytotoxicity

Principle: This colorimetric assay measures cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. This method is a standard for assessing the antiproliferative activity of compounds against cancer cell lines.[12]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol: Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory)

Principle: This is a classic and highly reproducible model for evaluating acute inflammation. The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its potential anti-inflammatory activity.[15]

Step-by-Step Methodology:

-

Animal Acclimatization: Use adult Sprague Dawley rats (150-200g). Acclimatize them for at least one week with free access to food and water.

-

Grouping and Dosing: Divide the animals into groups (n=6):

-

Group 1: Vehicle Control (e.g., saline or 0.5% CMC).

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, oral).

-

Group 3-4: Test Groups (Indazole derivative at different doses, e.g., 50 and 100 mg/kg, oral).

-

-

Compound Administration: Administer the test compounds and controls orally 60 minutes before inducing inflammation.

-

Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume immediately after carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:

-

% Inhibition = [(Vc - Vt) / Vc] * 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Conclusion and Future Perspectives

Derivatives of this compound represent a highly versatile and pharmacologically significant class of compounds. The breadth of their biological activities—from anticancer and anti-inflammatory to antimicrobial and neuroprotective—confirms the therapeutic value of the indazole scaffold.[2][3] The potent kinase inhibitory and apoptosis-inducing effects make them particularly strong candidates for further development in oncology.[7][9][10] Similarly, their ability to modulate key inflammatory mediators like COX-2 and TNF-α positions them as promising leads for new anti-inflammatory drugs with potentially fewer side effects than current therapies.[15]

Future research should focus on synthesizing novel derivatives with improved selectivity and potency for specific biological targets. The application of computational modeling and structure-guided drug design will be instrumental in optimizing these scaffolds.[2][11] Furthermore, exploring their potential in combination therapies, particularly in cancer treatment, could unlock synergistic effects and overcome drug resistance. As our understanding of the molecular underpinnings of disease deepens, the adaptable and potent nature of the this compound core ensures it will remain a focal point of drug discovery efforts for years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scialert.net [scialert.net]

- 19. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Importance of Indazole against Neurological Disorders [ouci.dntb.gov.ua]

- 21. Protective role of 6-Hydroxy-1-H-Indazole in an MPTP-induced mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacological studies on a new thymoleptic antidepressant, 1-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-1H-indazole (FS-32) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide to the Pharmacological Properties of Substituted Indazoles for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Emergence of a Versatile Pharmacophore

The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has risen to prominence as a "privileged scaffold" in medicinal chemistry.[1][2] While rarely occurring in nature, synthetic derivatives of indazole have demonstrated a remarkable breadth of pharmacological activities, leading to their incorporation into numerous clinically approved drugs and investigational agents.[2][3][4][5] This guide provides a comprehensive technical overview of the multifaceted pharmacological properties of substituted indazoles, with a deep dive into their applications as anti-cancer, anti-inflammatory, and neuroprotective agents, as well as modulators of the cannabinoid system. We will explore the underlying mechanisms of action, structure-activity relationships (SAR), and key experimental protocols that have paved the way for their therapeutic success.

The versatility of the indazole ring, with its different positions for substitution, allows for the fine-tuning of physicochemical and pharmacological properties, enabling the design of potent and selective agents targeting a wide array of biological targets.[6][7] Marketed drugs such as the anti-cancer agents Pazopanib and Axitinib, the anti-inflammatory drug Benzydamine, and the antiemetic Granisetron underscore the therapeutic significance of this heterocyclic core.[2][3][8]

I. Substituted Indazoles as Potent Anti-Cancer Agents

The application of substituted indazoles in oncology represents one of the most successful areas of their therapeutic exploitation.[1][9] These compounds exert their anti-proliferative effects through diverse mechanisms, most notably the inhibition of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[10]

A. Mechanism of Action: Targeting Key Oncogenic Pathways

1. Kinase Inhibition: A significant number of indazole-based anti-cancer agents function as inhibitors of various protein kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and Bruton's tyrosine kinase (Btk).[3][10] For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor that has received FDA approval for the treatment of renal cell carcinoma.[3] Similarly, Axitinib is a potent and selective inhibitor of VEGFRs 1, 2, and 3.[2] The indazole scaffold often serves as a hinge-binding motif, crucial for anchoring the inhibitor to the ATP-binding pocket of the kinase.

2. Induction of Apoptosis and Cell Cycle Arrest: Beyond kinase inhibition, certain substituted indazoles have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[11] One study demonstrated that a novel series of polysubstituted indazoles triggered apoptosis and caused a block in the S phase of the cell cycle in human cancer cell lines.[11] Another compound was found to induce apoptosis in breast cancer cells, associated with the upregulation of cleaved caspase-3 and Bax, and downregulation of Bcl-2.[12]

The following diagram illustrates a simplified workflow for evaluating the anti-cancer activity of novel substituted indazoles.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caribjscitech.com [caribjscitech.com]

- 5. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP3564214A1 - Indazole derivatives as modulators of the cannabinoid system - Google Patents [patents.google.com]

- 9. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

3-methyl-1H-indazole mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of 3-Methyl-1H-Indazole Derivatives in Cancer Cells

Authored by a Senior Application Scientist

Foreword: The Indazole Scaffold as a Privileged Structure in Oncology

The 1H-indazole core is a bicyclic heteroaromatic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid structure and ability to form key hydrogen bond interactions, particularly with the hinge region of protein kinases, have made it a cornerstone in the design of targeted anti-cancer therapeutics.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this core, underscoring its clinical significance.[1][3] This guide focuses on derivatives of this compound, a foundational block within this class, to provide a comprehensive understanding of their mechanisms of action in cancer cells. We will dissect the key signaling pathways they modulate, the cellular responses they elicit, and the validated experimental protocols required to elucidate these mechanisms.

Primary Mechanism: Multi-Targeted Kinase Inhibition

The most extensively documented mechanism of action for indazole derivatives is the inhibition of protein kinases, enzymes that are frequently dysregulated in cancer and play a pivotal role in cell signaling, proliferation, and survival.[4] The this compound moiety serves as an efficient hinge-binding template, anchoring the molecule within the ATP-binding pocket of various kinases.[2][5]

Targeting Receptor Tyrosine Kinases (RTKs)

Derivatives of 3-amino-1H-indazole have been shown to potently inhibit RTKs from the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[5] This inhibition disrupts downstream signaling cascades crucial for angiogenesis (the formation of new blood vessels that supply tumors) and tumor cell proliferation.

Inhibition of Downstream Serine/Threonine Kinases

Beyond RTKs, indazole derivatives target critical downstream kinases:

-

p21-Activated Kinase 1 (PAK1): Aberrant PAK1 activation is a hallmark of numerous cancers, promoting oncogenic signaling and cell motility.[1][6] Certain 1H-indazole-3-carboxamide derivatives are potent and selective PAK1 inhibitors, suppressing cancer cell migration and invasion.[7]

-

Transforming Growth Factor-β Activated Kinase (TAK1): TAK1 is often upregulated in cancers like multiple myeloma. Specific 3-(3-Methyl-1H-indazol-5-yl) derivatives have been developed as potent TAK1 inhibitors, demonstrating significant growth inhibition in multiple myeloma cell lines.[8]

The following diagram illustrates the central role of indazole derivatives in blocking kinase-mediated signaling.

Induction of Apoptosis: The Intrinsic Pathway

A crucial anti-cancer mechanism for indazole compounds is the induction of programmed cell death, or apoptosis. Evidence points to the activation of the intrinsic (mitochondrial) pathway, governed by the Bcl-2 family of proteins.

Modulation of Bcl-2 Family Proteins

Successful induction of apoptosis hinges on shifting the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Studies on indazole derivatives show they achieve this by:

-

Downregulating Bcl-2: Decreasing the levels of the anti-apoptotic protein Bcl-2.[3][9]

-

Upregulating Bax: Increasing the levels of the pro-apoptotic protein Bax.[3][10]

This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Caspase Activation and PARP Cleavage

The culmination of the apoptotic signal is the activation of executioner caspases, such as caspase-3. Activated caspase-3 cleaves critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis. Treatment with indazole derivatives results in a dose-dependent increase in cleaved caspase-3 and cleaved PARP.[3][11]

The diagram below outlines the induction of apoptosis.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-1H-indazole is a key heterocyclic scaffold prevalent in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide array of biological activities, making the indazole core a privileged structure in the development of novel therapeutic agents.[1] Accurate structural elucidation is the bedrock of chemical research and development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution.[2]

This technical guide, designed for researchers and professionals in the chemical sciences, provides an in-depth analysis of the ¹H and ¹³C NMR spectral data of this compound. By delving into the causality behind spectral features and providing detailed experimental protocols, this document aims to serve as a practical resource for the unambiguous characterization of this important molecule.

Molecular Structure and Tautomerism

The indazole ring system is an aromatic bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring. For this compound, the presence of a mobile proton on the nitrogen atoms of the pyrazole ring leads to the possibility of annular tautomerism. The two primary tautomeric forms are the 1H- and 2H-isomers. Theoretical calculations and experimental evidence have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H form, and is the predominant species in solution.[3] This guide will, therefore, focus on the spectral data of the 1H-tautomer.

For clarity in spectral assignments, the standard IUPAC numbering system for the indazole ring is used, as illustrated in the diagram below.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information for its structural confirmation. The spectrum is characterized by signals from the methyl group protons, the aromatic protons on the benzene ring, and the N-H proton of the pyrazole ring. The chemical shifts and coupling patterns are influenced by the electronic environment of each proton.

Expected ¹H NMR Data

The following table summarizes the expected ¹H NMR spectral data for this compound in common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆). The use of DMSO-d₆ is particularly advantageous for observing the exchangeable N-H proton, which often appears as a broad signal.[4]

| Proton Assignment | Expected Chemical Shift (δ) in CDCl₃ (ppm) | Expected Chemical Shift (δ) in DMSO-d₆ (ppm) | Multiplicity | Coupling Constant (J) (Hz) |

| 1-H (NH) | ~10.0 - 13.0 (often broad) | ~12.5 | br s | - |

| 3-CH₃ | ~2.55 | ~2.50 | s | - |

| 4-H | ~7.65 | ~7.70 | d | ~8.1 |

| 5-H | ~7.10 | ~7.05 | t | ~7.5 |

| 6-H | ~7.30 | ~7.35 | t | ~7.8 |

| 7-H | ~7.40 | ~7.50 | d | ~8.4 |

Note: The exact chemical shifts can vary depending on the concentration and temperature.

Interpretation of the ¹H NMR Spectrum

-

N-H Proton (1-H): This proton is acidic and its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, it may be a very broad signal or not observed at all, while in a hydrogen-bond accepting solvent like DMSO-d₆, it typically appears as a distinct broad singlet at a downfield chemical shift (δ > 10 ppm).[5]

-

Methyl Protons (3-CH₃): The three protons of the methyl group at the C3 position are equivalent and appear as a sharp singlet, typically around δ 2.5-2.6 ppm. This upfield chemical shift, relative to the aromatic protons, is characteristic of a methyl group attached to an aromatic system.

-

Aromatic Protons (4-H, 5-H, 6-H, 7-H): The four protons on the benzene ring form a complex spin system.

-

7-H: This proton is adjacent to the electron-donating nitrogen atom (N1) and is typically the most deshielded of the aromatic protons, appearing as a doublet due to coupling with 6-H.

-

4-H: This proton is in a peri position to the N-H group and is also significantly deshielded, appearing as a doublet from coupling to 5-H.

-

5-H and 6-H: These protons are in the middle of the aromatic region and typically appear as triplets (or more accurately, as a doublet of doublets that may appear as a triplet if the coupling constants are similar) due to coupling with their respective neighbors. 2D NMR techniques such as COSY (Correlation Spectroscopy) are invaluable for unambiguously assigning these coupled protons.[2]

-

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum of this compound will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Expected ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ) in CDCl₃ (ppm) | Predicted Chemical Shift (δ) in DMSO-d₆ (ppm) |

| 3-CH₃ | ~12 | ~11 |

| 3-C | ~142 | ~141 |

| 3a-C | ~123 | ~122 |

| 4-C | ~120 | ~119 |

| 5-C | ~121 | ~120 |

| 6-C | ~127 | ~126 |

| 7-C | ~110 | ~109 |

| 7a-C | ~140 | ~140 |

Interpretation of the ¹³C NMR Spectrum

-

Methyl Carbon (3-CH₃): This aliphatic carbon will appear at the most upfield region of the spectrum, typically around δ 10-15 ppm.

-

Aromatic and Heterocyclic Carbons: The seven carbons of the indazole ring system will resonate in the aromatic region (δ 110-145 ppm).

-

C3 and C7a: These are quaternary carbons bonded to nitrogen atoms and are expected to be the most downfield signals in the spectrum.

-

C3a: This is another quaternary carbon at the ring junction.

-

C4, C5, C6, and C7: These are protonated aromatic carbons. Their chemical shifts are influenced by the substitution pattern and the electronic effects of the pyrazole ring. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between quaternary carbons and those bearing protons.[4] 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for the definitive assignment of each carbon signal by correlating them to their directly attached or long-range coupled protons.[2]

-

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity, as impurities will complicate spectral interpretation.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice will depend on the solubility of the compound and the desired information (e.g., observation of the N-H proton).[4]

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended due to the lower natural abundance of the ¹³C isotope.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

NMR Tube: Use a clean, high-quality 5 mm NMR tube. Ensure the sample is free of any particulate matter by filtering it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Recommended Spectrometer Parameters

While optimal parameters can vary between instruments, the following provides a general guideline for a 400 MHz spectrometer:

-

¹H NMR Acquisition:

-

Pulse Angle: 30-45°

-

Spectral Width (SW): -2 to 14 ppm

-

Acquisition Time (AQ): 2-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Number of Scans (NS): 8-16 (depending on concentration)

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled (e.g., zgpg30)

-

Spectral Width (SW): 0 to 160 ppm

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Number of Scans (NS): 1024 or more (due to low sensitivity)

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a definitive fingerprint for its structural verification. A thorough understanding of the chemical shifts, coupling constants, and the influence of the molecular structure on these parameters is essential for researchers in organic synthesis and medicinal chemistry. By following standardized experimental protocols and employing 1D and 2D NMR techniques, scientists can confidently characterize this important heterocyclic compound, ensuring the integrity and validity of their research. This guide serves as a foundational resource, empowering researchers to leverage the full potential of NMR spectroscopy in their scientific endeavors.

References

- 1. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-Depth Technical Guide to Interpreting Mass Spectrometry Results for 3-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-methyl-1H-indazole, a significant scaffold in medicinal chemistry. As researchers and drug development professionals, a deep understanding of its ionization and fragmentation patterns is crucial for unambiguous identification, structural elucidation of its derivatives, and metabolite profiling. This document moves beyond a simple recitation of data to explain the underlying principles that govern the molecule's behavior in the mass spectrometer, ensuring a solid foundation for interpreting complex spectra.

Foundational Principles: Understanding the Ionization of this compound

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique profoundly impacts the resulting mass spectrum. For a heterocyclic molecule like this compound, two common techniques are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach

EI is a classic, highly robust ionization method that imparts significant energy to the analyte molecule.[1] A high-energy electron beam (typically 70 eV) bombards the sample, causing the ejection of an electron to form a molecular ion radical (M•+).[1][2] This high internal energy often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2] Due to its reproducible fragmentation patterns, EI is invaluable for library matching and structural confirmation of small, volatile molecules.[1]

Electrospray Ionization (ESI): The Soft Ionization Alternative

In contrast, ESI is a "soft" ionization technique that gently transfers ions from solution into the gas phase.[3] This method is ideal for less volatile or thermally labile compounds. For N-heterocycles like this compound, ESI typically results in the formation of protonated molecules, [M+H]+, in the positive ion mode.[3] The low energy nature of ESI often results in minimal fragmentation, making it excellent for determining the molecular weight of a compound.[3] Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation for structural elucidation.

Deciphering the Electron Ionization (EI) Mass Spectrum of this compound

The EI mass spectrum of this compound is characterized by a distinct pattern of peaks that reveal the molecule's structure. The key to interpretation lies in understanding the stability of the resulting fragments.

Expected EI Mass Spectrum Data

| m/z | Proposed Fragment Identity | Relative Abundance |

| 132 | Molecular Ion [M]•+ | High |

| 131 | [M-H]+ | High |

| 104 | [M-N₂]•+ or [M-HCN-H]•+ | Moderate |

Data sourced from PubChem CID 820804.[4]

The Molecular Ion (m/z 132)

With a molecular formula of C₈H₈N₂, the monoisotopic mass of this compound is 132.0687 u.[4] The presence of a strong peak at m/z 132 in the EI spectrum confirms the molecular weight and indicates a relatively stable molecular ion, which is characteristic of aromatic systems.

The Base Peak (m/z 131): Formation of the Stable Methylidene-Indazolium Ion

The most abundant peak (the base peak) in the spectrum is typically observed at m/z 131. This corresponds to the loss of a single hydrogen atom from the molecular ion. This facile loss is driven by the formation of a highly stable, resonance-stabilized cation, the methylidene-indazolium ion.[5] The positive charge is delocalized over the aromatic system, accounting for its high abundance.

The Key Fragment at m/z 104: Unraveling the Ring Fragmentation

A significant peak at m/z 104 points to a more complex fragmentation of the indazole core. This fragment arises from the loss of 28 Da from the molecular ion. This loss corresponds to the elimination of a neutral nitrogen molecule (N₂). This type of fragmentation, involving the cleavage of the pyrazole ring, is a known pathway for some N-heterocyclic compounds. The resulting C₈H₈•+ radical cation would then likely rearrange to a more stable structure.

An alternative, though less direct, pathway to an ion at m/z 104 could involve the loss of a hydrogen atom followed by the loss of hydrogen cyanide (HCN), a common neutral loss from nitrogen-containing aromatic rings. However, the direct loss of N₂ is a more commonly cited fragmentation pathway for similar heterocyclic systems.

Visualizing the EI Fragmentation Pathway

References

Introduction: The Structural Significance of 3-methyl-1H-indazole

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 3-methyl-1H-indazole

This compound is a heterocyclic aromatic compound of considerable interest in medicinal chemistry, serving as a crucial scaffold for the synthesis of a wide array of pharmacologically active agents.[1][2][3] Its derivatives have demonstrated activities including anti-tumor, anti-inflammatory, and neuroprotective properties.[4] Given its foundational role, the unambiguous structural confirmation and quality assessment of this compound are paramount.

Infrared (IR) spectroscopy provides a powerful, non-destructive, and highly specific method for this purpose.[5] By probing the vibrational modes of a molecule's constituent bonds, an IR spectrum serves as a unique molecular "fingerprint," allowing for rapid verification of identity, functional group analysis, and insights into intermolecular interactions such as hydrogen bonding. This guide provides a comprehensive analysis of the theoretical and practical aspects of acquiring and interpreting the IR spectrum of this compound, tailored for researchers and drug development professionals.

Theoretical Principles: Predicting the Vibrational Spectrum

The infrared spectrum of this compound is dictated by the vibrational modes of its distinct functional groups. The molecule's structure, comprising a bicyclic aromatic indazole core and a methyl substituent, gives rise to a series of characteristic absorption bands. A critical consideration for indazoles is annular tautomerism; however, extensive studies confirm that the 1H-tautomer is the thermodynamically more stable and predominant form in most conditions due to its benzenoid character.[1][6] Our analysis, therefore, focuses on this stable 1H-tautomer.

The key vibrational modes expected are:

-

N-H Stretching: The N-H bond in the pyrazole ring is a defining feature. In the solid state, strong intermolecular hydrogen bonding (N-H···N) occurs between indazole molecules. This interaction significantly broadens the N-H stretching band and shifts it to a lower wavenumber, typically observed in the 3200-2800 cm⁻¹ range.

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring undergo stretching vibrations at frequencies above 3000 cm⁻¹. These bands are typically of weak to medium intensity and appear in the 3100-3000 cm⁻¹ region.[7][8][9]

-

Aliphatic C-H Stretching: The methyl (CH₃) group provides characteristic aliphatic C-H stretching signals. These vibrations occur at frequencies just below 3000 cm⁻¹ and are split into two distinct bands: an asymmetric stretch (νₐₛ) near 2962 cm⁻¹ and a symmetric stretch (νₛ) near 2872 cm⁻¹.[9]

-

C=C and C=N Ring Stretching: The aromatic rings contain a conjugated system of C=C and C=N bonds. Their stretching vibrations, often referred to as ring modes or skeletal vibrations, produce a series of medium to strong absorption bands in the 1620-1400 cm⁻¹ region.[8][9]

-

C-H Bending: The spectrum will also contain bands from C-H bending vibrations. The methyl group exhibits an asymmetric bend around 1450 cm⁻¹ and a symmetric "umbrella" bend near 1375 cm⁻¹.[10] Aromatic C-H out-of-plane ("oop") bending vibrations produce strong bands in the 900-675 cm⁻¹ region, the exact position of which can be diagnostic of the substitution pattern on the benzene ring.[7]

Experimental Protocols: Acquiring a High-Fidelity Spectrum

For a solid sample like this compound, proper sample preparation is critical to obtain a high-quality, interpretable spectrum by minimizing light scattering and avoiding contamination.[11][12] The two most reliable and common methods are the Potassium Bromide (KBr) pellet and the Nujol mull techniques.

Protocol 1: The Potassium Bromide (KBr) Pellet Method

This method is often preferred as KBr is transparent throughout the mid-IR range (4000-400 cm⁻¹), providing an unobstructed view of the sample's spectrum. Its primary challenge is the hygroscopic nature of KBr, which can introduce water absorption bands.[13][14]

Methodology:

-

Material Preparation: Use spectroscopy-grade KBr powder, dried in an oven at ~110°C for 2-3 hours and stored in a desiccator.[12][14] Gently warm the agate mortar, pestle, and die set under a heat lamp to drive off adsorbed moisture.[13]

-

Sample Grinding: Place 1-2 mg of this compound into the agate mortar and grind it to a fine, flour-like powder. The goal is to reduce particle size to less than the wavelength of the IR radiation to prevent scattering.[15]

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar.[14] Mix gently but thoroughly with the sample using the pestle to ensure a homogeneous dispersion. Avoid overly aggressive grinding at this stage, which can increase the surface area of KBr and promote moisture absorption.[16]

-

Pellet Pressing: Transfer the mixture to the collar of a 13 mm pellet die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 metric tons for 1-2 minutes.[13][17] This "cold-flows" the KBr into a solid, transparent, or translucent disc.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder. Acquire the spectrum. A background spectrum using a pure KBr pellet should also be run for correction.[14]

Protocol 2: The Nujol Mull Method

This technique is faster and less susceptible to moisture issues. However, the mulling agent (Nujol, a mineral oil) has its own IR absorption bands (primarily C-H stretches ~2924, 2853 cm⁻¹ and bends ~1462, 1377 cm⁻¹) which will be superimposed on the sample spectrum.[11][18]

Methodology:

-

Sample Grinding: Place 2-5 mg of this compound in an agate mortar and grind thoroughly to a fine powder.[11]

-

Mull Creation: Add 1-2 drops of Nujol to the ground sample. Continue grinding until the mixture forms a uniform, viscous, and translucent paste.[11][18]

-

Mounting: Using a spatula, transfer a small amount of the mull onto the face of a salt plate (e.g., KBr or NaCl). Place a second salt plate on top and gently rotate it to spread the mull into a thin, even film.

-

Analysis: Place the salt plate "sandwich" into the sample holder of the spectrometer and acquire the spectrum. The pathlength can be adjusted by gently squeezing the plates. A background spectrum of the clean salt plates should be acquired first.

Experimental Workflow Diagram

Caption: Workflow for IR analysis of this compound.

Spectral Analysis and Interpretation

The following table summarizes the expected key absorption bands for this compound and their assignments based on established group frequencies and data from related heterocyclic compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description / Comments |

| ~3100 - 3000 | ν(N-H) | Broad band, indicative of strong intermolecular hydrogen bonding in the solid state.[19][20] |

| ~3080 - 3010 | ν(C-H) aromatic | Weak to medium sharp peaks. Characteristic of C-H bonds on the benzene ring.[7][8] |

| ~2965 - 2950 | νₐₛ(C-H) methyl | Asymmetric stretch of the CH₃ group. Typically stronger than the symmetric stretch.[9] |

| ~2875 - 2865 | νₛ(C-H) methyl | Symmetric stretch of the CH₃ group.[9] |

| ~1620 - 1580 | ν(C=C) / ν(C=N) | Strong to medium intensity bands from skeletal vibrations of the aromatic rings.[7][9] |

| ~1510 - 1470 | ν(C=C) / ν(C=N) | Further ring stretching modes. The pattern in this region is highly characteristic.[8][9] |

| ~1460 - 1440 | δₐₛ(C-H) methyl | Asymmetric bending (scissoring) of the CH₃ group.[10] |

| ~1380 - 1370 | δₛ(C-H) methyl | Symmetric bending (umbrella mode) of the CH₃ group.[10] |

| < 1300 | Fingerprint Region | Complex region containing C-N stretching, C-H in-plane bending, and other skeletal vibrations. While difficult to assign individually, the overall pattern is unique to the molecule. |

| ~850 - 750 | δ(C-H) oop | Strong bands from C-H out-of-plane bending of the aromatic ring. Their exact position is diagnostic of the substitution pattern. |

Molecular Structure and Key Vibrational Modes

Caption: Key vibrational modes of this compound.

Conclusion

Infrared spectroscopy is an indispensable analytical technique in the workflow of chemical synthesis and drug development. For this compound, it provides a rapid and definitive method for structural verification. The key diagnostic features in its IR spectrum are the broad N-H stretching band confirming the presence of the 1H-tautomer and its associated hydrogen bonding, the distinct aromatic and aliphatic C-H stretching bands on either side of 3000 cm⁻¹, and the characteristic pattern of skeletal vibrations in the fingerprint region. By following robust experimental protocols and understanding the theoretical underpinnings of its vibrational modes, researchers can confidently use IR spectroscopy to ensure the identity, purity, and structural integrity of this vital chemical building block.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN105198813B - The synthesis technique of 3 methyl 1H indazoles - Google Patents [patents.google.com]

- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bloomtechz.com [bloomtechz.com]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. employees.oneonta.edu [employees.oneonta.edu]

- 11. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

- 12. How Ftir Pellet Press Works In Sample Preparation For Spectroscopy Analysis - Kintek Solution [kindle-tech.com]

- 13. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 14. shimadzu.com [shimadzu.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. eng.uc.edu [eng.uc.edu]

- 17. pelletpressdiesets.com [pelletpressdiesets.com]